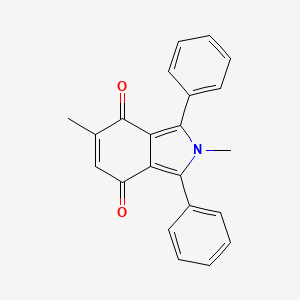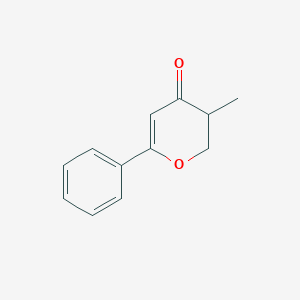
4H-Pyran-4-one, 2,3-dihydro-3-methyl-6-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4H-Pyran-4-one, 2,3-dihydro-3-methyl-6-phenyl- is a heterocyclic organic compound that belongs to the pyranone family This compound is characterized by a pyran ring fused with a phenyl group and a methyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4H-Pyran-4-one, 2,3-dihydro-3-methyl-6-phenyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of phenylacetic acid with acetoacetic ester in the presence of a base, followed by cyclization to form the pyranone ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
化学反应分析
Types of Reactions: 4H-Pyran-4-one, 2,3-dihydro-3-methyl-6-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the pyranone ring to a dihydropyran ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and methyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of the original compound, such as halogenated pyranones, hydroxylated derivatives, and reduced forms of the compound.
科学研究应用
4H-Pyran-4-one, 2,3-dihydro-3-methyl-6-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 4H-Pyran-4-one, 2,3-dihydro-3-methyl-6-phenyl- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress. The exact molecular targets and pathways are still under investigation, but it is believed to interact with key enzymes and receptors involved in cellular signaling and metabolism.
相似化合物的比较
4H-Pyran-4-one, 2,3-dihydro-3-methyl-6-phenyl- can be compared with other similar compounds in the pyranone family:
3,5-Dihydroxy-6-methyl-2,3-dihydro-4H-pyran-4-one: Known for its antioxidant properties.
2,3-Dihydro-3-hydroxy-6-methyl-4H-pyran-4-one: Exhibits similar chemical reactivity but with different biological activities.
3-Hydroxy-2,3-dihydromaltol: Another pyranone derivative with distinct applications in food and pharmaceuticals.
The uniqueness of 4H-Pyran-4-one, 2,3-dihydro-3-methyl-6-phenyl- lies in its specific structural features and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
65193-35-3 |
|---|---|
分子式 |
C12H12O2 |
分子量 |
188.22 g/mol |
IUPAC 名称 |
3-methyl-6-phenyl-2,3-dihydropyran-4-one |
InChI |
InChI=1S/C12H12O2/c1-9-8-14-12(7-11(9)13)10-5-3-2-4-6-10/h2-7,9H,8H2,1H3 |
InChI 键 |
CREKTPXZLJQUOT-UHFFFAOYSA-N |
规范 SMILES |
CC1COC(=CC1=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


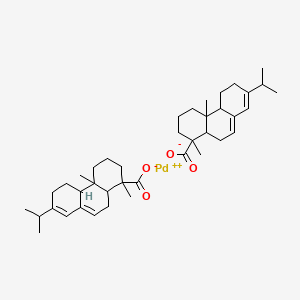
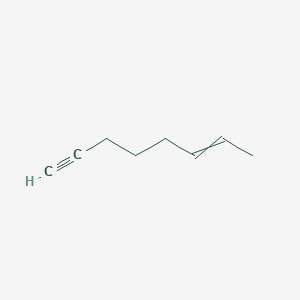
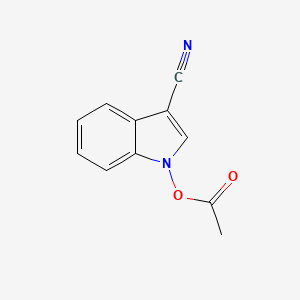
![Naphthalene, 1-[(4-methylphenyl)ethynyl]-](/img/structure/B14476183.png)
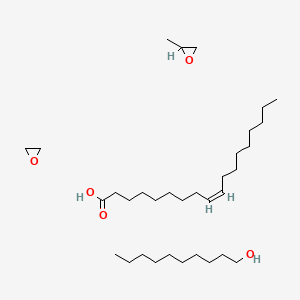

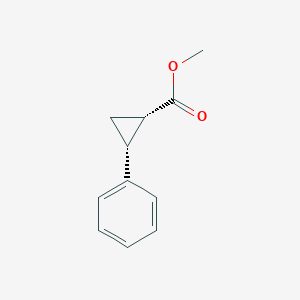
![(NE)-N-[6-chloro-2-(2-hydroxyimino-2-phenylethyl)pyridazin-3-ylidene]hydroxylamine](/img/structure/B14476202.png)
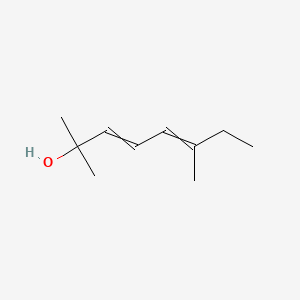
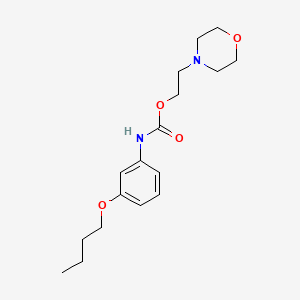
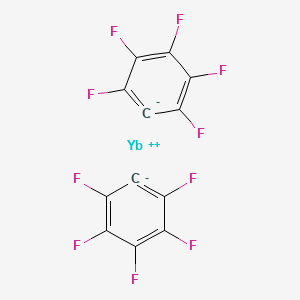
![(13-Benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl)methyl 2-(4-butoxyphenyl)acetate](/img/structure/B14476222.png)

